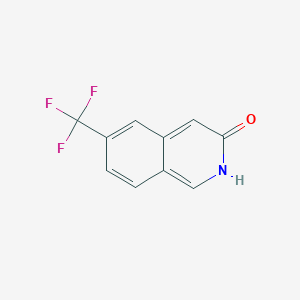

6-(Trifluoromethyl)isoquinolin-3-ol

説明

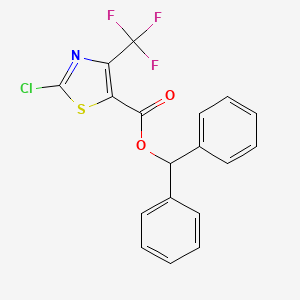

“6-(Trifluoromethyl)isoquinolin-3-ol” is a chemical compound with the molecular formula C10H6F3NO . It has a molecular weight of 213.16 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves metal-catalyzed denitrogenative reactions . These reactions are crucial for the synthesis of N-heterocycles, which are nitrogen-containing heterocyclic scaffolds . Additionally, the synthesis of isoquinolines, a class of compounds to which “this compound” belongs, can be achieved through various methods such as palladium-catalyzed coupling, copper-catalyzed cyclization, and more .Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluoromethyl group (-CF3) attached to the 6th carbon of an isoquinoline ring .Chemical Reactions Analysis

The trifluoromethyl group in “this compound” plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .Physical And Chemical Properties Analysis

“this compound” has a predicted density of 1.41±0.1 g/cm3 and a predicted boiling point of 426.3±45.0 °C .科学的研究の応用

Anti-Tumor Applications

- Design and Synthesis for Anti-Tumor Drugs : A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together was synthesized and tested for anti-tumor activity. This compound was well tolerated, had high therapeutic efficacy, and low systemic toxicity, suggesting potential as a lead for future anti-tumor drug design (Gao et al., 2015).

Synthesis and Tautomerism

- Synthesis and Tautomerism Studies : Research on isoquinolin-3-ol, including methods of preparation and studies on its tautomerism, has been conducted. These compounds exist predominantly as lactim tautomers in ether solution, and both tautomeric forms are important in ethanol (Jones, 1969).

Application in OLEDs

- Organic Light-Emitting Diodes (OLEDs) : A series of new iridium complexes with isoquinoline derivative ligands were synthesized for application in OLEDs. The color tuning of these complexes was achieved by varying substituents at different positions of the isoquinoline ligand, demonstrating potential for use in red phosphorescent materials in OLEDs (Fang et al., 2006).

Novel Synthesis Methods

- BF3-Promoted Synthesis : An efficient synthesis method for diarylhexahydrobenzo[f]isoquinoline using boron trifluoride etherate has been reported. This method involves a novel rearrangement reaction and broadens the scope of application for these compounds (Chang et al., 2010).

Caspase-3 Inhibitors

- Caspase-3 Inhibition for Disease Treatment : Isoquinoline-1,3,4-trione derivatives have been identified as potent inhibitors of caspase-3. These compounds showed low nanomolar potency against caspase-3 in vitro and protected against apoptosis in a model cell system, indicating a new direction for therapeutic strategies against diseases involving up-regulated apoptosis (Chen et al., 2006).

将来の方向性

The trifluoromethyl group, which is present in “6-(Trifluoromethyl)isoquinolin-3-ol”, is increasingly important in pharmaceuticals, agrochemicals, and materials . This suggests that future research and development efforts may continue to explore the potential applications of trifluoromethylated compounds in these industries .

特性

IUPAC Name |

6-(trifluoromethyl)-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-5-14-9(15)4-7(6)3-8/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQGHRJCKUJDJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-b]pyridine-6-carbaldehyde](/img/structure/B3217039.png)

![7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B3217073.png)

![6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3217102.png)

![Spiro[chroman-2,4'-piperidin]-6-OL](/img/structure/B3217111.png)

![Ethyl-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid benzyl ester](/img/structure/B3217145.png)

![6-Bromo-4-chloro-9H-pyrido[2,3-b]indole](/img/structure/B3217147.png)